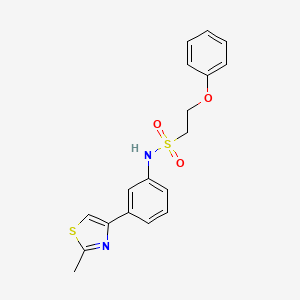

N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-14-19-18(13-24-14)15-6-5-7-16(12-15)20-25(21,22)11-10-23-17-8-3-2-4-9-17/h2-9,12-13,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKVXPKEBLTRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The phenyl group is introduced via a substitution reaction, where the thiazole derivative reacts with a phenyl halide under basic conditions.

Sulfonamide Formation: The final step involves the reaction of the thiazole-phenyl derivative with phenoxyethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly against tumor cell lines such as A549 and C6.

Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.

Industrial Applications: It may be used in the development of new antimicrobial agents due to its thiazole moiety, which is known for its antimicrobial activity.

Mechanism of Action

The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets within cells. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes such as DNA synthesis and repair, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Thiazole-Containing Sulfonamides

- Brecanavir (CAS 313682-08-5): This HIV protease inhibitor contains a 2-methylthiazol-4-ylmethoxy group attached to a benzyl moiety, sharing the thiazole ring with the target compound. However, Brecanavir’s larger structure includes a benzodioxolylsulfonamide and a hexahydrofurofuran ester, which enhance its specificity for viral protease binding . In contrast, the target compound’s phenoxyethylsulfonamide group may confer distinct solubility or pharmacokinetic properties.

Compounds [7–9] (Triazole-Thiones) :

Synthesized via cyclization of hydrazinecarbothioamides (), these derivatives feature a 1,2,4-triazole-thione core with phenylsulfonyl and difluorophenyl groups. Unlike the target compound’s thiazole ring, their triazole-thione tautomers exhibit νC=S IR bands at 1247–1255 cm⁻¹, confirming the absence of thiol groups . This highlights how heterocyclic ring choice (thiazole vs. triazole) impacts electronic properties and tautomeric behavior.

Sulfonamides with Diverse Substituents

- N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (): This derivative includes a chloroacetyl group, which may enhance electrophilic reactivity compared to the target compound’s phenoxyethyl chain. Such differences influence interactions with biological targets, such as enzyme active sites .

- Tetrazole-Isonicotinamide Derivatives (): N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide (TPIN) replaces the thiazole ring with a tetrazole group but retains the sulfonamide linker.

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide, a compound of interest in pharmaceutical research, has shown promising biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the synthesis, biological activity, molecular interactions, and potential therapeutic applications of this compound based on diverse scientific literature.

The compound is synthesized through a multi-step process involving the reaction of 2-methylthiazole with various phenolic compounds. Its chemical structure includes a thiazole moiety, which is known for its biological activity, particularly against bacterial strains. The sulfonamide group enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In particular:

- Minimum Inhibitory Concentration (MIC) : The compound has been reported to have an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .

- Antifungal Activity : It also shows antifungal effects against Candida albicans, with an MIC of 0.83 µM .

The following table summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | Not specified |

Cytotoxicity

Cytotoxicity assays using the MTT method on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3) indicate that while the compound is effective against pathogens, it exhibits low toxicity towards these cell lines. The IC50 values suggest that it can be safely used at therapeutic concentrations without significant adverse effects on normal cells .

Molecular Interactions

Molecular docking studies reveal that this compound interacts effectively with key bacterial targets such as MurD and DNA gyrase. The binding energies observed are comparable to those of established antibiotics like ciprofloxacin, suggesting a similar mechanism of action through competitive inhibition.

Key Binding Interactions

- MurD : The compound forms hydrogen bonds with critical residues, stabilizing its position within the active site.

- DNA Gyrase : Significant interactions include hydrogen bonds with SER1084 and Pi–Pi stacking interactions with nucleotide bases, enhancing its inhibitory potential against bacterial DNA replication .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Antibacterial Efficacy : A study highlighted the effectiveness of various derivatives, including this compound, in inhibiting growth in clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, demonstrating broad-spectrum antibacterial properties .

- Cytotoxicity Assessment : Research assessing cytotoxic effects showed that while the compound is effective against bacteria and fungi, it maintains a favorable safety profile in human cell lines, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic Question: What are the key steps in synthesizing N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenoxyethanesulfonamide, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 70–80°C) .

- Sulfonamide coupling : Reaction of the thiazole intermediate with 2-phenoxyethanesulfonyl chloride using bases like triethylamine in dichloromethane (DCM) to facilitate nucleophilic substitution .

- Purification : Column chromatography or recrystallization from ethanol/DCM mixtures to isolate the final product .

Optimization : Temperature control (±2°C), solvent selection (polar aprotic solvents like DMF for solubility), and stoichiometric ratios (1:1.2 for sulfonamide coupling) are critical for yield (>70%) and purity (>95%) .

Advanced Question: How can structural ambiguities in this compound be resolved when spectroscopic data (NMR, MS) conflict with computational models?

Methodological Answer:

- Multi-technique validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) to cross-validate bond connectivity .

- DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify discrepancies in stereoelectronic effects .

- Dynamic NMR : Resolve conformational flexibility (e.g., hindered rotation in sulfonamide groups) by variable-temperature NMR experiments .

Basic Question: What standard techniques are used to characterize the purity and stability of this compound?

Methodological Answer:

- Purity assessment : HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water gradient) to quantify impurities (<1%) .

- Stability testing : Accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks) monitored via LC-MS to identify hydrolysis or oxidation products .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Advanced Question: How can researchers reconcile contradictory biological activity data for sulfonamide derivatives, such as varying IC50 values across cell lines?

Methodological Answer:

- Mechanistic profiling : Use target-specific assays (e.g., enzyme inhibition for kinases) alongside broad-spectrum cytotoxicity assays (MTT/WST-1) to distinguish on-target vs. off-target effects .

- Structural-activity relationships (SAR) : Compare derivatives with modified thiazole or phenoxy groups to identify substituents affecting potency (e.g., electron-withdrawing groups enhancing binding) .

- Data normalization : Adjust for cell line-specific factors (e.g., metabolic activity, membrane permeability) using internal controls like cisplatin or doxorubicin .

Basic Question: What initial approaches are recommended for studying the mechanism of action of this compound in cancer models?

Methodological Answer:

- In vitro assays :

- Pathway screening : Western blotting for key proteins (e.g., Akt, mTOR, caspase-3) to identify signaling modulation .

- Docking studies : Preliminary molecular docking against sulfonamide-binding targets (e.g., carbonic anhydrase IX) using AutoDock Vina .

Advanced Question: How can computational methods predict the binding affinity of this compound to novel targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) over 100 ns to assess binding stability and key residues (e.g., hydrogen bonds with sulfonamide oxygen) .

- Free-energy calculations : Use MM-PBSA/GBSA to estimate ΔG binding energies, validated against experimental IC50 values .

- Pharmacophore modeling : Identify essential features (e.g., sulfonamide group, thiazole ring) using Schrödinger Phase .

Basic Question: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Desiccate at -20°C in amber vials to prevent photodegradation and hydrolysis .

- Solubility : Prepare fresh solutions in DMSO (<0.1% v/v in cell culture media) to avoid precipitation .

- Handling : Use inert atmosphere (N2/Ar) during synthesis to prevent oxidation of the thiazole moiety .

Advanced Question: What strategies mitigate degradation of this compound during long-term biological assays?

Methodological Answer:

- Stabilizing additives : Include antioxidants (e.g., 0.1% ascorbic acid) or chelating agents (EDTA) in buffer solutions .

- Protective groups : Introduce acetyl or tert-butyl groups to sulfonamide nitrogen during synthesis to reduce hydrolytic susceptibility .

- Real-time monitoring : Use LC-MS at 12-hour intervals to quantify degradation products and adjust storage conditions dynamically .

Basic Question: How do structural modifications to the thiazole ring impact the biological activity of sulfonamide derivatives?

Methodological Answer:

- Electron-donating groups (e.g., -CH3) : Enhance lipophilicity and membrane permeability, improving IC50 values in cell-based assays .

- Substituent position : 2-Methylthiazole (vs. unsubstituted) increases steric hindrance, reducing off-target binding .

- Comparative data : Derivatives with 4-fluorophenyl vs. phenoxy groups show 3-fold differences in kinase inhibition .

Advanced Question: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution (e.g., via LC-MS/MS) to identify absorption barriers .

- Metabolite identification : Incubate with liver microsomes to detect inactive or toxic metabolites .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and target delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.